Indolo[3,2-b]carbazole-6-carbaldehyde

Catalog No.
S527981
CAS No.
172922-91-7
M.F
C19H12N2O
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indolo[3,2-b]carbazole-6-carbaldehyde

CAS Number

172922-91-7

Product Name

Indolo[3,2-b]carbazole-6-carbaldehyde

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H

InChI Key

ZUDXFBWDXVNRKF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C4=C(C3=N2)C=O

Solubility

Soluble in DMSO

Synonyms

FICZ; 6-Formylindolo[3,2-b]carbazole;

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O

Description

The exact mass of the compound Indolo[3,2-b]carbazole-6-carbaldehyde is 282.0793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ahr Ligand and Modulator of Immune Function

  • FICZ binds to the aryl hydrocarbon receptor (AhR) with exceptionally high affinity (Kd = 70 pM). [3%2C2-b]carbazole AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune response, and cell differentiation.

  • As an endogenous AhR ligand, FICZ is produced in the body upon exposure to visible light and can influence the activity of the AhR pathway. [3%2C2-b]carbazole This suggests a potential role for FICZ in mediating the effects of light on various physiological processes.

  • Studies have shown that FICZ can modulate the immune system by activating AhR-dependent pathways. This makes FICZ a valuable tool for investigating the role of AhR signaling in immune cell function and host defense mechanisms.

Potential Therapeutic Agent

  • The immunomodulatory properties of FICZ have led to research exploring its potential as a therapeutic agent. Studies suggest that FICZ might be beneficial in regulating inflammatory responses and autoimmune diseases.

Research Tool for AhR Signaling

  • Due to its high affinity for AhR, FICZ is a valuable research tool for studying AhR signaling pathways. Scientists can use FICZ to activate AhR and investigate its downstream effects on gene expression, enzyme activity, and cellular processes.

  • The well-defined structure and properties of FICZ make it a consistent and reliable ligand for AhR studies, contributing to a better understanding of this important signaling pathway.

Indolo[3,2-b]carbazole-6-carbaldehyde is a nitrogen heterocyclic compound characterized by its unique fused structure of indole and carbazole moieties. This compound, with the molecular formula C₁₉H₁₂N₂O, features a carbaldehyde functional group at the 6-position of the indolo[3,2-b]carbazole framework. It is notable for its high affinity for the aryl hydrocarbon receptor (AhR), making it a significant molecule in both biological and material sciences. The compound exhibits excellent thermal and chemical stability, which is advantageous for various applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

FICZ acts as a high-affinity ligand for the aryl hydrocarbon receptor (AhR) []. Upon binding to AhR, FICZ triggers a cascade of cellular responses, including the activation of detoxifying enzymes and modulation of immune cell differentiation [, ]. Studies suggest that FICZ plays a role in regulating inflammation and might be beneficial for treating various inflammatory diseases [].

Due to its functional groups. Notably, it can undergo:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Reduction: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride .

These reactions are essential for modifying the compound for specific applications in organic synthesis and material science.

Indolo[3,2-b]carbazole-6-carbaldehyde has been identified as a potent ligand for the aryl hydrocarbon receptor (AhR). It exhibits a strong binding affinity (Kd = 7 x 10⁻¹¹ M) to AhR, suggesting its role in various biological pathways, including those related to xenobiotic metabolism and cellular responses to environmental stimuli . Its biological activity has implications in fields such as toxicology and pharmacology, particularly concerning its potential effects on gene expression and cellular signaling pathways.

Several methods have been developed for synthesizing indolo[3,2-b]carbazole-6-carbaldehyde:

  • Double Fischer Indolization: This classical method involves the reaction of phenylsulfonylindoles with appropriate aldehydes under acidic conditions .
  • Gram-scale Synthesis: A more recent method allows for the efficient synthesis of this compound using readily available starting materials like 1-(phenylsulfonyl)-1H-indole, enabling large-scale production while maintaining high purity .
  • π-extension Techniques: Recent advancements include π-extension methods that utilize acrolein linkers to facilitate the synthesis of derivatives of indolo[3,2-b]carbazole-6-carbaldehyde .

Indolo[3,2-b]carbazole-6-carbaldehyde finds numerous applications across various fields:

  • Organic Electronics: As a building block for semiconductors in OLEDs and OFETs due to its excellent charge transport properties .
  • Photovoltaics: Used as a hole transport material in perovskite solar cells, enhancing stability and efficiency .
  • Biological Research: Its role as an AhR ligand makes it valuable in studies related to environmental health and toxicology.

Interaction studies have highlighted the importance of indolo[3,2-b]carbazole-6-carbaldehyde in biological systems. Its binding affinity to AhR suggests that it may influence gene expression related to detoxification processes. Studies have shown that this compound can activate AhR-mediated pathways, linking environmental exposure to physiological responses . Furthermore, its photostability indicates potential applications in light-sensitive biological assays.

Indolo[3,2-b]carbazole-6-carbaldehyde shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Indolo[3,2-b]carbazoleFused indole-carbazole structureBase structure for derivatives; used in OLEDs
6-Formylindolo[3,2-b]carbazoleSimilar structure with an additional carbonyl groupPotent AhR ligand; involved in photoreactive pathways
Indolo[3,2-b]carbazole-6-carboxylic acidCarboxylic acid derivativeWater-soluble; potential metabolic product
Indolo[3,2-b]carbazole-12-dioneDione derivativeExhibits different electronic properties

The uniqueness of indolo[3,2-b]carbazole-6-carbaldehyde lies in its specific functionalization at the 6-position, which enhances its biological activity and applicability in electronic materials compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

284.094963011 g/mol

Monoisotopic Mass

284.094963011 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Bock KW. Human and rodent aryl hydrocarbon receptor (AHR): from mediator of dioxin toxicity to physiologic AHR functions and therapeutic options. Biol Chem. 2017 Apr 1;398(4):455-464. doi: 10.1515/hsz-2016-0303. Review. PubMed PMID: 27805907.
2: Bock KW. From dioxin toxicity to putative physiologic functions of the human Ah receptor in homeostasis of stem/progenitor cells. Biochem Pharmacol. 2017 Jan 1;123:1-7. doi: 10.1016/j.bcp.2016.06.015. Epub 2016 Jun 25. Review. PubMed PMID: 27349986.
3: Bock KW. Toward elucidation of dioxin-mediated chloracne and Ah receptor functions. Biochem Pharmacol. 2016 Jul 15;112:1-5. doi: 10.1016/j.bcp.2016.01.010. Epub 2016 Jan 23. Review. PubMed PMID: 26801687.
4: Ficz G. New insights into mechanisms that regulate DNA methylation patterning. J Exp Biol. 2015 Jan 1;218(Pt 1):14-20. doi: 10.1242/jeb.107961. Review. PubMed PMID: 25568447.
5: Ficz G, Gribben JG. Loss of 5-hydroxymethylcytosine in cancer: cause or consequence? Genomics. 2014 Nov;104(5):352-7. doi: 10.1016/j.ygeno.2014.08.017. Epub 2014 Aug 30. Review. PubMed PMID: 25179374; PubMed Central PMCID: PMC4566966.
6: Bock KW. Homeostatic control of xeno- and endobiotics in the drug-metabolizing enzyme system. Biochem Pharmacol. 2014 Jul 1;90(1):1-6. doi: 10.1016/j.bcp.2014.04.009. Epub 2014 May 16. Review. PubMed PMID: 24837423.
7: Sibilano R, Pucillo CE, Gri G. Allergic responses and aryl hydrocarbon receptor novel pathway of mast cell activation. Mol Immunol. 2015 Jan;63(1):69-73. doi: 10.1016/j.molimm.2014.02.015. Epub 2014 Mar 18. Review. PubMed PMID: 24656327.
8: Branco MR, Ficz G, Reik W. Uncovering the role of 5-hydroxymethylcytosine in the epigenome. Nat Rev Genet. 2011 Nov 15;13(1):7-13. doi: 10.1038/nrg3080. Review. PubMed PMID: 22083101.
9: Ma Q. Influence of light on aryl hydrocarbon receptor signaling and consequences in drug metabolism, physiology and disease. Expert Opin Drug Metab Toxicol. 2011 Oct;7(10):1267-93. doi: 10.1517/17425255.2011.614947. Epub 2011 Sep 2. Review. PubMed PMID: 21883026.
10: Heintzmann R, Ficz G. Breaking the resolution limit in light microscopy. Methods Cell Biol. 2007;81:561-80. Review. PubMed PMID: 17519184.
11: Heintzmann R, Ficz G. Breaking the resolution limit in light microscopy. Brief Funct Genomic Proteomic. 2006 Dec;5(4):289-301. Review. PubMed PMID: 17170013.

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